molecular formula C10H13NO B12634159 6-Cyclopentyl-3-pyridinol CAS No. 1159815-44-7

6-Cyclopentyl-3-pyridinol

Cat. No.: B12634159
CAS No.: 1159815-44-7
M. Wt: 163.22 g/mol
InChI Key: BCZQCSAUDBXEIY-UHFFFAOYSA-N
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Description

6-Cyclopentyl-3-pyridinol is a chemical compound with the molecular formula C10H13NO It is a derivative of pyridine, featuring a cyclopentyl group attached to the sixth position of the pyridine ring and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-3-pyridinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with pyridine derivatives in the presence of a base, followed by oxidation to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-3-pyridinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the cyclopentyl ring.

    Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like

Biological Activity

6-Cyclopentyl-3-pyridinol is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

  • Molecular Formula : C11H13N
  • Molecular Weight : 175.23 g/mol
  • IUPAC Name : 6-Cyclopentylpyridin-3-ol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate biological pathways that are crucial in disease processes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter the bioavailability and efficacy of therapeutic agents.
  • Receptor Binding : It exhibits affinity for certain receptors, influencing neurotransmitter systems and potentially affecting mood and cognition.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound derivatives. For instance, structural analogs have demonstrated significant inhibition against herpes simplex virus (HSV) replication:

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
This compound<0.5>100>200

This table illustrates the compound's promising antiviral profile with low cytotoxicity, indicating a favorable therapeutic index compared to existing antiviral agents like acyclovir .

Antifungal Activity

This compound has also been investigated for its antifungal properties. It is structurally related to ciclopirox, an established antifungal agent. Research indicates that derivatives of this compound can inhibit fungal growth effectively while maintaining low toxicity levels .

Case Studies

  • Study on HSV Inhibition :
    A recent study evaluated multiple derivatives of this compound for their efficacy against HSV-1 and HSV-2. The results indicated that several compounds exhibited EC50 values comparable to or lower than acyclovir, suggesting their potential as alternative treatments for resistant strains .
  • Cytotoxicity Assessment :
    Cytotoxicity was assessed using Vero cells, revealing that most derivatives had CC50 values exceeding 100 μM, demonstrating minimal off-target effects. The selectivity indices were significantly higher than those observed for traditional antiviral drugs, providing a strong rationale for further development .

Properties

CAS No.

1159815-44-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-cyclopentylpyridin-3-ol

InChI

InChI=1S/C10H13NO/c12-9-5-6-10(11-7-9)8-3-1-2-4-8/h5-8,12H,1-4H2

InChI Key

BCZQCSAUDBXEIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=C(C=C2)O

Origin of Product

United States

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